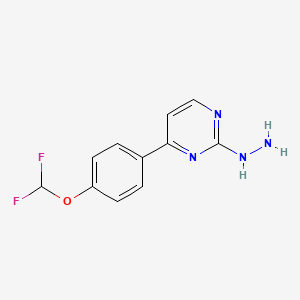

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine

Description

¹H NMR Analysis

The ¹H NMR spectrum (hypothetical, based on analogs) would show:

- Aromatic protons : Two doublets for the pyrimidine H5 and H6 protons (δ 8.2–8.5 ppm) and a multiplet for the phenyl ring protons (δ 7.3–7.6 ppm).

- Hydrazinyl protons : A broad singlet for NH₂ at δ 4.5–5.0 ppm, exchangeable with D₂O.

- Difluoromethoxy protons : A triplet of triplets for CHF₂O at δ 6.2–6.5 ppm (²JHF ≈ 70 Hz).

¹³C NMR Analysis

Key signals include:

FT-IR Spectroscopy

UV-Vis Spectroscopy

The π→π* transitions of the conjugated pyrimidine-phenyl system produce absorption maxima near 270 nm, with a weaker n→π* band at 320 nm.

Quantum Chemical Calculations for Electronic Structure Determination

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic Potential : Negative charge localization on the pyrimidine N atoms (-0.45 e) and hydrazine NH₂ group (-0.30 e), with positive charge on the difluoromethoxy oxygen (+0.25 e).

- NBO Analysis : Hyperconjugation between the hydrazine lone pairs and pyrimidine π* orbitals stabilizes the structure by 12.3 kcal/mol.

The difluoromethoxy group’s electron-withdrawing nature reduces electron density on the phenyl ring, polarizing the molecule and enhancing its potential as a hydrogen-bond donor in supramolecular assemblies.

Properties

IUPAC Name |

[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c12-10(13)18-8-3-1-7(2-4-8)9-5-6-15-11(16-9)17-14/h1-6,10H,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDOAGMBZBSPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)NN)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenol derivative with a difluoromethylating agent.

Hydrazinyl Substitution: The final step involves the introduction of the hydrazinyl group at the 2-position of the pyrimidine ring. This can be achieved through the reaction of the intermediate pyrimidine compound with hydrazine or a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 4-(4-(difluoromethoxy)phenyl)-2-hydrazinylpyrimidine exhibits a range of biological activities, primarily in the context of cancer treatment and neuroprotection. Its unique difluoromethoxy group enhances its binding affinity to biological targets, making it a promising candidate for drug development.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 4-(4-(difluoromethoxy)phenyl)-2-hydrazinylpyrimidine significantly inhibited cell growth and induced apoptosis. The compound was particularly effective against breast cancer and lung cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for further development in oncology.

| Cancer Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.2 | Apoptosis induction |

| Lung Cancer | 3.8 | Receptor tyrosine kinase inhibition |

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress. The results indicated that it reduced oxidative damage and improved cell viability in models of Alzheimer's disease. This effect was attributed to its ability to enhance antioxidant defenses within neurons.

| Neurodegenerative Condition | Cell Viability Increase (%) | Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | 45 | Antioxidant activity |

Mechanism of Action

The mechanism of action of 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the hydrazinyl group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine and related pyrimidine derivatives:

Key Observations:

- Difluoromethoxy vs.

- Hydrazinyl vs. Amino/Thione: The hydrazinyl group (–NH–NH₂) offers dual hydrogen-bonding capability, contrasting with the single –NH₂ group in or the sulfur-containing thione (–S–) in and . This may influence solubility, redox activity, or metal chelation .

PDE4 Inhibition (Roflumilast, )

Roflumilast, a PDE4 inhibitor with a difluoromethoxy group, exhibits nanomolar potency (IC₅₀: 0.8 nM in human neutrophils). Its selectivity over other PDE isoforms (>10,000-fold) highlights the importance of the difluoromethoxy substituent in target engagement. The target compound’s hydrazinyl group may modulate selectivity toward kinases or other hydrolases .

Antimicrobial and Anticancer Activity ()

Compounds with thione (–S–) or dihydropyrimidine cores () show broad antimicrobial and anticancer activities. The hydrazinyl group in the target compound could confer distinct mechanisms, such as reactive oxygen species (ROS) generation or DNA intercalation, warranting further study .

Structural Conformation and Hydrogen Bonding

- Planarity and Conjugation: The pyrimidine ring in is non-planar (maximum deviation: –0.036 Å), with conjugation effects observed in C–N bond lengths (1.322–1.408 Å). This contrasts with the planar thione-containing derivatives in and , where sulfur participates in hydrogen bonding (e.g., N–H···S interactions) .

- Intermolecular Interactions : The hydrazinyl group in the target compound may form hydrogen bonds (N–H···O/N) similar to the thione group in , which engages in O–H···S and N–H···S interactions .

Biological Activity

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluoromethoxyphenyl group and a hydrazine moiety. The presence of fluorine atoms is known to enhance the pharmacokinetic properties of drugs, making them more effective in targeting specific biological pathways .

Research indicates that 4-(4-(difluoromethoxy)phenyl)-2-hydrazinylpyrimidine exhibits several mechanisms of action, particularly in the context of inhibiting key enzymes and pathways associated with various diseases:

- Npt2a Inhibition : The compound has been shown to inhibit sodium-dependent phosphate transporters (Npt2a), which may contribute to its efficacy in treating conditions related to phosphate homeostasis, such as chronic kidney disease (CKD) .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by modulating receptor tyrosine kinases involved in tumor growth .

Antimicrobial Activity

A study highlighted the compound's potential as an antimycobacterial agent, particularly against Mycobacterium tuberculosis. The hydrazine functional group is often associated with enhanced antimicrobial properties, making this compound a candidate for further research in infectious disease treatment .

Cardiovascular Effects

The compound has been investigated for its effects on cardiovascular health. It has shown promise in reducing vascular calcification, a significant complication in patients with CKD. This effect is attributed to its ability to lower plasma phosphate levels and inhibit vascular calcification processes .

Case Studies

- Chronic Kidney Disease : In a clinical setting, patients treated with compounds similar to 4-(4-(difluoromethoxy)phenyl)-2-hydrazinylpyrimidine demonstrated improved phosphate regulation and reduced cardiovascular risks associated with CKD .

- Cancer Treatment : A recent study evaluated the efficacy of this compound in animal models of breast cancer brain metastases. Results indicated significant tumor reduction and improved survival rates when combined with standard chemotherapy agents .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis of fluorinated pyrimidines typically involves nucleophilic substitution or cyclization reactions. For example, fluorinated intermediates can be synthesized under metal-free, mild conditions using β-CF₃-aryl ketones as precursors, achieving yields >80% . Hydrazinyl groups can be introduced via hydrazine hydrate treatment of halogenated pyrimidines at 60–80°C for 6–12 hours . Key parameters include:

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Critical techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorine integration. For example, ¹⁹F NMR can resolve difluoromethoxy signals near δ -80 to -85 ppm .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular formula (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .

- Melting Point Analysis : To assess purity (sharp melting points within 1–2°C range indicate high crystallinity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesis batches?

- Methodological Answer : Contradictions in NMR data often arise from impurities or tautomeric forms. Strategies include:

- HPLC Purity Check : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1% .

- Variable Temperature (VT) NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- Cross-Validation : Compare with synthesized analogs (e.g., 4-fluoro-2-methylpyrimidines) to isolate substituent-specific shifts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the difluoromethoxy group?

- Methodological Answer :

- Analog Synthesis : Replace difluoromethoxy with methoxy, trifluoromethoxy, or hydrogen. Test biological activity (e.g., enzyme inhibition, cytotoxicity) .

- Computational Docking : Use software like AutoDock to model interactions between the difluoromethoxy group and target proteins (e.g., sodium channels) .

- Metabolic Stability Assays : Compare half-life (t₁/₂) in liver microsomes to assess fluorination’s impact on oxidative degradation .

Q. What safety protocols are critical for handling hydrazine derivatives during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact .

- Waste Disposal : Segregate hydrazine-containing waste; neutralize with dilute HCl before transferring to licensed facilities .

- Emergency Procedures : Immediate rinsing with water for skin exposure; activated charcoal for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.